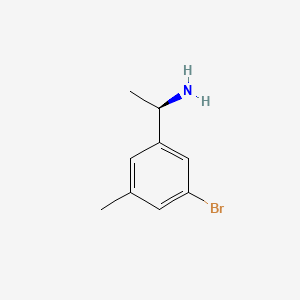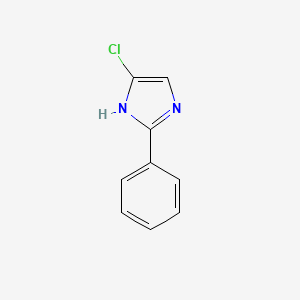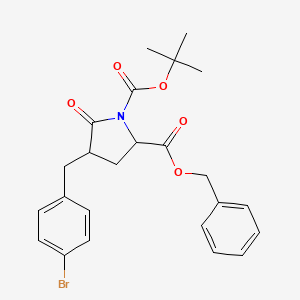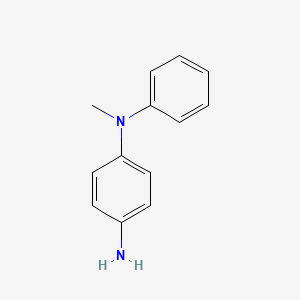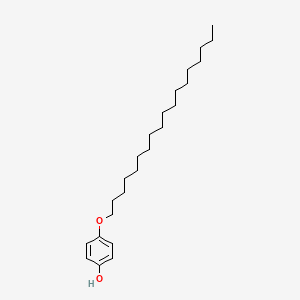
4-(Octadecyloxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Octadecyloxy)phenol is an organic compound with the molecular formula C24H42O2. It is a phenolic compound, meaning it contains a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is characterized by the presence of an octadecyloxy group (a long alkyl chain with 18 carbon atoms) attached to the phenol ring, which imparts unique properties to the molecule .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(Octadecyloxy)phenol beinhaltet typischerweise die nucleophile aromatische Substitutionsreaktion. Diese Reaktion tritt auf, wenn ein Nucleophil eine Abgangsgruppe an einem aromatischen Ring ersetzt. In diesem Fall wird die Phenolgruppe durch eine Octadecyloxygruppe substituiert. Die Reaktionsbedingungen erfordern oft eine starke Base und ein geeignetes Lösungsmittel, um die Substitution zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion von phenolischen Verbindungen, einschließlich this compound, beinhaltet oft die Verwendung von fortschrittlichen katalytischen Prozessen und Hochdruckreaktoren. Diese Verfahren gewährleisten eine hohe Ausbeute und Reinheit des Endprodukts. Die spezifischen Details des industriellen Produktionsprozesses für this compound sind urheberrechtlich geschützt und können je nach Hersteller variieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(Octadecyloxy)phenol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann zu Chinonen oxidiert werden.
Reduktion: Chinone können zu Phenolen reduziert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) verwendet.
Substitution: Elektrophile aromatische Substitutionsreaktionen erfordern oft Katalysatoren wie Aluminiumchlorid (AlCl3) und Schwefelsäure (H2SO4).
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation von this compound zu Chinonen führen, während die elektrophile Substitution verschiedene funktionelle Gruppen in den aromatischen Ring einführen kann .
Wissenschaftliche Forschungsanwendungen
4-(Octadecyloxy)phenol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Industrie: Wird bei der Produktion von Spezialchemikalien, Beschichtungen und Klebstoffen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Hydroxylgruppe kann Wasserstoffbrückenbindungen mit biologischen Molekülen bilden und so deren Struktur und Funktion beeinflussen. Zusätzlich kann die lange Alkylkette mit Lipidmembranen interagieren, deren Eigenschaften verändern und zelluläre Prozesse beeinflussen .
Wirkmechanismus
The mechanism of action of 4-(Octadecyloxy)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the long alkyl chain can interact with lipid membranes, altering their properties and influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Phenol (C6H5OH): Die Stammverbindung der phenolischen Verbindungen, bekannt für ihre antiseptischen Eigenschaften.
4-Hexylresorcinol (C12H18O2): Eine phenolische Verbindung mit einer kürzeren Alkylkette, die als Antiseptikum und in Mundspülungen verwendet wird.
4-(Decyloxy)phenol (C16H26O2): Ähnliche Struktur mit einer kürzeren Alkylkette, die in verschiedenen industriellen Anwendungen verwendet wird.
Einzigartigkeit
4-(Octadecyloxy)phenol ist aufgrund seiner langen Alkylkette einzigartig, die ihm besondere physikalische und chemische Eigenschaften verleiht. Dies macht es besonders nützlich in Anwendungen, die hydrophobe Wechselwirkungen und verbesserte Stabilität erfordern .
Eigenschaften
CAS-Nummer |
67399-92-2 |
|---|---|
Molekularformel |
C24H42O2 |
Molekulargewicht |
362.6 g/mol |
IUPAC-Name |
4-octadecoxyphenol |
InChI |
InChI=1S/C24H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-26-24-20-18-23(25)19-21-24/h18-21,25H,2-17,22H2,1H3 |
InChI-Schlüssel |
ZKWFHUYRPNGFQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-[(Tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid](/img/structure/B12290382.png)

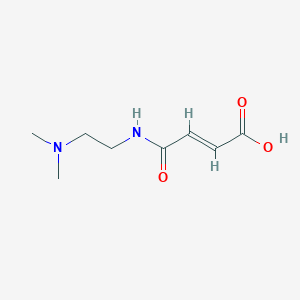
![5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1,2,3a,4,5,6,7,7a-octahydropyrazolo[3,4-c]pyridazin-3-one](/img/structure/B12290407.png)

![(1-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12290421.png)
![16,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B12290425.png)
